molecular formula C6H2N6O2 B2443771 Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione CAS No. 69370-63-4

Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione

Cat. No.: B2443771
CAS No.: 69370-63-4
M. Wt: 190.122
InChI Key: RFJQFDNFQDAVHT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,6-dihydrotriazolo[4,5-f]benzotriazole-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N6O2/c13-5-1-2(8-11-7-1)6(14)4-3(5)9-12-10-4/h(H,7,8,11)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJQFDNFQDAVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1C(=O)C3=NNN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzotriazole derivatives with hydrazine or its derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient benzene core facilitates nucleophilic displacement of halogen substituents. 4-Bromo and 4,8-dibromo derivatives react selectively under mild conditions:

Reaction TypeConditionsProductYieldReference
Methoxy substitutionNaOMe, DMF, 80°C, 12 hr4-Methoxy derivative92%
Thiophenolate additionPhSNa, THF, 60°C, 8 hr4-Phenylthio analogue85%
Amine displacementPiperidine, EtOH, reflux, 24 hr4-Piperidinyl substituted compound78%

Key observations:

  • Mono-substitution dominates in dibromo derivatives due to deactivation after the first substitution .

  • Steric effects from the bis-triazole framework reduce reactivity toward bulky nucleophiles .

Palladium-Catalyzed Cross-Coupling

The brominated derivatives participate in Suzuki-Miyaura and direct C-H arylation reactions:

Suzuki Coupling

4-Bromo derivatives react with aryl boronic acids under standard conditions:

Aryl Boronic AcidCatalyst SystemProduct Arylation PositionYieldReference
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, dioxanePara89%
3,4,5-TrimethoxyphenylPd(OAc)₂, SPhos, CsF, THFPara76%

Direct C-H Arylation

Electron-rich aryl halides undergo regioselective coupling:

Aryl HalideConditionsCoupling PositionYieldReference
4-IodotoluenePdCl₂, PivOH, K₂CO₃, DMAcC5 of benzene ring68%
2-BromothiophenePd(OAc)₂, Ad₂PnBu, DMFC4 of thiophene61%

Mechanistic studies indicate a concerted metalation-deprotonation pathway dominates in C-H activation .

Cycloaddition and Ring-Opening Reactions

The triazole rings participate in click chemistry and strain-release transformations:

Azide-Alkyne Cycloaddition

Copper-catalyzed reactions with terminal alkynes:

AlkyneConditionsTriazole Linkage PositionYieldReference
Propargyl alcoholCuSO₄, sodium ascorbate, H₂ON1 of triazole89%
PhenylacetyleneCuI, DIPEA, DCMN2 of triazole82%

Regioselectivity depends on copper coordination to the carbonyl oxygen .

Ring-Opening with Nucleophiles

Basic conditions induce triazole ring cleavage:

NucleophileConditionsProductYieldReference
NaOH (5M)Reflux, 6 hrBis-amidoxime derivative95%
NH₂OH·HClEtOH, 60°C, 12 hrTetrazole-carboxamide hybrid88%

Redox Transformations

The conjugated system undergoes both reduction and oxidation:

ReactionConditionsProductYieldReference
NaBH₄ reductionTHF, 0°C to RT, 2 hrDihydro derivative (C4/C8 ketone → alcohol)63%
MnO₂ oxidationCHCl₃, reflux, 8 hrQuinonoid structure formation71%

Electrochemical studies reveal two reversible one-electron reduction waves at E₁/2 = -1.23 V and -1.67 V vs SCE .

Complexation with Metals

The nitrogen-rich structure acts as a polydentate ligand:

Metal SaltConditionsCoordination ModeApplicationReference
Cu(OTf)₂MeCN, RT, 1 hrN,N'-bidentateCatalytic oxidation
PdCl₂(CH₃CN)₂DMF, 60°C, 4 hrN,N,O-tridentateCross-coupling precatalyst

X-ray crystallography confirms square-planar geometry in copper complexes .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in C-H functionalization and supramolecular coordination chemistry using this scaffold continue to expand its synthetic utility .

Scientific Research Applications

Medicinal Chemistry

Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione has shown potential as an antimicrobial agent and an anticancer compound . Its biological activity stems from its ability to interact with various biomolecules due to its electronic structure and functional groups.

Case Study: Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated its effectiveness against multiple cancer cell lines, highlighting its potential as a lead compound in drug development.

Materials Science

The compound's electronic properties make it suitable for applications in organic electronics , particularly in the development of organic field-effect transistors (OFETs). Its ability to form conjugated systems enhances charge transport capabilities.

Case Study: Organic Field-Effect Transistors

Recent studies have synthesized novel conjugated polymers based on benzo[1,2-d:4,5-d']bis([1,2,3]triazole) for use in OFETs. These polymers exhibit improved performance metrics compared to traditional materials due to their enhanced charge mobility and stability under operational conditions.

Photovoltaic Applications

The unique structure of this compound allows it to function as an electron acceptor in organic photovoltaic devices. Its incorporation into photovoltaic cells can improve energy conversion efficiencies.

Case Study: Solar Cell Efficiency

Studies have shown that incorporating this compound into solar cell architectures increases the overall efficiency by optimizing the charge separation and transport processes within the device.

Coordination Chemistry

This compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for catalysis and materials synthesis.

Case Study: Catalytic Applications

Research has explored its use in catalyzing various organic reactions through metal complexes formed with this ligand. These complexes demonstrate enhanced catalytic activity compared to traditional catalysts due to the synergistic effects of the metal and the ligand's electronic properties.

Mechanism of Action

The mechanism of action of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is unique due to its fused triazole and benzotriazole rings, which confer enhanced stability and reactivity. This unique structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, antitumor, and potential neuroprotective effects.

Chemical Structure and Properties

The compound features a unique bis(triazole) structure that contributes to its biological activity. Its molecular formula is C10H6N6O2C_{10}H_{6}N_{6}O_{2} with a molecular weight of 234.19 g/mol. The triazole rings are known for their ability to interact with various biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies reported effective inhibition against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

The compound has also shown antifungal activity against various fungal pathogens. The following table summarizes its antifungal efficacy:

Fungal Strain MIC (µg/mL)
Candida albicans16
Aspergillus niger32

These results indicate that this compound could be a promising candidate for antifungal drug development .

Antitumor Activity

In vivo studies have indicated that this compound possesses antitumor properties. A study using the Rat-1 tumor model showed that administration of this compound resulted in significant tumor reduction compared to control groups:

  • Tumor Volume Reduction: ~50% at a dosage of 10 mg/kg.
  • Survival Rate Increase: Enhanced survival rates observed in treated groups.

This suggests potential applications in cancer therapy .

Neuroprotective Effects

Molecular docking studies have indicated that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The binding energy calculated was approximately -12.1 kcal/mol with favorable interactions at the active site:

  • Key Interactions:
    • π–π interactions with Trp86.
    • Hydrogen bonds with His447.

These interactions suggest that this compound could be explored further for neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione and its derivatives?

  • Methodology : The parent compound can be brominated selectively at the 4,8-positions using Br₂ in chlorosulfonic acid at 0°C, yielding the 4,8-dibromo derivative in 85% yield. This intermediate is critical for further functionalization via Suzuki-Miyaura or Stille cross-coupling reactions (optimized with Pd(OAc)₂/XPhos catalyst systems) .
  • Key Data :

Reaction TypeCatalystYield (%)Reference
BrominationBr₂/HClSO₃85
Suzuki CouplingPd(OAc)₂/XPhos60–75

Q. How can the electronic structure of this compound be characterized experimentally and computationally?

  • Methodology : X-ray diffraction analysis confirms planarity and conjugation in the core structure. Density functional theory (DFT) and EDDB/GIMIC methods quantify electron delocalization and electron affinity. IsoBBT exhibits a lower electron affinity (1.09 eV) compared to its regioisomer BBT (1.90 eV), making it less electron-deficient .
  • Key Findings :

  • HOMO-LUMO Gap : 3.2 eV (calculated) .
  • Aromaticity Index (GIMIC) : 12.5 nA·T⁻¹ (weaker aromaticity than BBT) .

Q. What safety precautions are required when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/2A). Avoid dust formation; store in dry, inert conditions. In case of exposure, rinse thoroughly with water and seek medical evaluation .

Advanced Research Questions

Q. How does the regioselectivity of aromatic nucleophilic substitution (SNAr) vary between mono- and dibrominated derivatives?

  • Methodology : In 4,8-dibromo-IsoBBT, SNAr with amines (e.g., morpholine) selectively substitutes one bromine atom under mild conditions (DMF, 60°C), while thiols yield bis-substituted products. Computational studies attribute this to charge distribution: Br at C4 has a higher partial positive charge (+0.32 vs. +0.28 at C8) .
  • Reaction Optimization :

NucleophileSolventTemp (°C)ProductYield (%)
MorpholineDMF60Mono-substituted78
ThiophenolTHF25Bis-substituted92

Q. What strategies improve the efficiency of Pd-catalyzed direct C–H arylation for asymmetric functionalization?

  • Methodology : Use Pd(OAc)₂ with t-Bu₃P·HBF₄ as a ligand in toluene at 110°C. This system achieves mono-arylation of 4-bromo-IsoBBT with thiophene (62% yield) by suppressing di-arylation. Additives like Ag₂CO₃ enhance selectivity by scavenging bromide ions .
  • Key Parameters :

Catalyst SystemAdditiveSelectivity (Mono:Di)
Pd(OAc)₂/t-Bu₃PNone3:1
Pd(OAc)₂/t-Bu₃PAg₂CO₃8:1

Q. How does IsoBBT perform as an electron-accepting unit in organic photovoltaic (OPV) devices?

  • Findings : Polymers incorporating IsoBBT-T2 (4,8-di-thienyl derivative) exhibit a bandgap of ~1.4 eV, ideal for near-infrared absorption. In bulk heterojunction solar cells, IsoBBT-based polymers achieve PCEs of 6.2% due to balanced charge transport (hole mobility: 0.02 cm²·V⁻¹·s⁻¹) .
  • Comparison with BBT :

PropertyIsoBBTBBT
Bandgap (eV)1.41.2
Electron Affinity (eV)1.091.90

Methodological Recommendations

  • Synthesis : Prioritize bromination followed by cross-coupling for scalable derivatization.
  • Characterization : Combine X-ray crystallography with DFT/NBO analysis to resolve electronic effects.
  • Device Integration : Optimize polymer side chains (e.g., 2-decyltetradecyl) to enhance solubility and film morphology in OPVs .

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